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molecular formula C8H8N2O B8676278 3-(methoxymethyl)pyridine-4-carbonitrile

3-(methoxymethyl)pyridine-4-carbonitrile

Cat. No. B8676278
M. Wt: 148.16 g/mol
InChI Key: ORDNKZGFKGQYIL-UHFFFAOYSA-N
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Patent
US08242133B2

Procedure details

A mixture of 0.89 g of 3-methoxymethyl isonicotinonitrile, 0.72 g of sodium hydroxide, 6 ml of ethanol and 6 ml of water was heated to reflux for three hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. 3 M hydrochloric acid was added so that pH of the resultant residue became about 3. The reaction mixture was concentrated under reduced pressure. To the resultant solid, 40 ml of ethanol was added. The mixture was heated to reflux for five minutes, and subjected to hot filtration. The solid collected by filtration was subjected to the same operation twice by using 40 ml each of ethanol. Combined filtrates were concentrated to give 1.0 g of 3-methoxy isonicotinic acid.
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC[C:4]1[CH:11]=[N:10][CH:9]=[CH:8][C:5]=1[C:6]#N.[OH-:12].[Na+].[CH2:14]([OH:16])C.[OH2:17]>>[CH3:14][O:16][C:4]1[CH:11]=[N:10][CH:9]=[CH:8][C:5]=1[C:6]([OH:17])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
COCC1=C(C#N)C=CN=C1
Name
Quantity
0.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
3 M hydrochloric acid was added so that pH of the resultant residue
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resultant solid, 40 ml of ethanol was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for five minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
subjected to hot filtration
FILTRATION
Type
FILTRATION
Details
The solid collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Combined filtrates were concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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